

2,5-Difluoro-4-nitrobenzoic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Difluoro-4-nitrobenzoic acid

Cat. No.: B040929

[Get Quote](#)

An In-depth Technical Guide to **2,5-Difluoro-4-nitrobenzoic Acid**: Properties, Synthesis, and Application in Drug Development

This technical guide provides a comprehensive overview of **2,5-Difluoro-4-nitrobenzoic acid**, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, a step-by-step synthesis protocol, and its application in the development of quinolone antibiotics.

Physicochemical Properties

2,5-Difluoro-4-nitrobenzoic acid is a light yellow crystalline powder that serves as a crucial building block in the production of advanced chemical entities.^[1] Its molecular formula is $C_7H_3F_2NO_4$.^[1] A summary of its key quantitative properties is presented in the table below.

Property	Value
Molecular Weight	203.10 g/mol [2][3]
CAS Number	116465-48-6[1]
Melting Point	147-148 °C[1][2]
Boiling Point (estimated)	364.8 ± 42.0 °C at 760 mmHg[1]
Density (estimated)	1.7 ± 0.1 g/cm ³ [1]
Flash Point (estimated)	174.4 ± 27.9 °C[1]
Purity (typical)	≥98.0%[4]

Synthesis of 2,5-Difluoro-4-nitrobenzoic Acid

The synthesis of **2,5-Difluoro-4-nitrobenzoic acid** is commonly achieved through the hydrolysis of 2,5-difluoro-4-nitrobenzonitrile. This process is a fundamental reaction for chemists working with fluorinated aromatic compounds.

Experimental Protocol: Hydrolysis of 2,5-difluoro-4-nitrobenzonitrile

This protocol outlines the laboratory-scale synthesis of **2,5-Difluoro-4-nitrobenzoic acid**.

Materials:

- 2,5-difluoro-4-nitrobenzonitrile
- 15% Sodium hydroxide (NaOH) solution
- Concentrated Hydrochloric acid (HCl)
- Ice water
- Distilled water

- Reaction vessel (e.g., round-bottom flask) equipped with a reflux condenser and magnetic stirrer
- Heating mantle
- pH meter or pH paper
- Buchner funnel and flask for suction filtration
- Drying oven

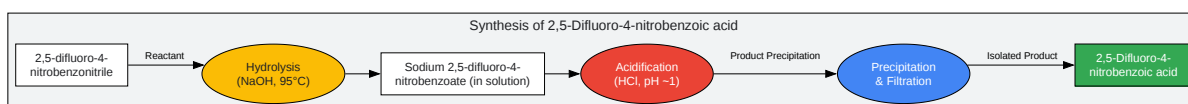
Procedure:

- **Reaction Setup:** In a suitable reaction vessel, charge 680 g of 2,5-difluoro-4-nitrobenzonitrile.
- **Addition of Base:** Add 340 g of a 15% sodium hydroxide solution to the reaction vessel.
- **Heating and Reflux:** Begin stirring the mixture and heat it to approximately 95°C. Maintain a gentle reflux at this temperature.^[5]
- **Reaction Monitoring:** The progress of the hydrolysis reaction should be monitored. Gas chromatography (GC) is a suitable method to track the disappearance of the starting material (2,5-difluoro-4-nitrobenzonitrile).
- **Cooling:** Once the reaction is complete, as indicated by monitoring, remove the heat source and allow the mixture to cool slightly.
- **Acidification:** While stirring, carefully add concentrated hydrochloric acid to the reaction mixture to adjust the pH to approximately 1.^[5] This will protonate the carboxylate salt to form the desired carboxylic acid.
- **Precipitation:** Pour the cooled, acidified solution into ice water to precipitate the solid **2,5-Difluoro-4-nitrobenzoic acid**.^[5]
- **Isolation:** Collect the solid product by suction filtration using a Buchner funnel.
- **Washing:** Wash the collected solid with cold distilled water to remove any residual salts and acid.

- Drying: Dry the purified product in a drying oven at an appropriate temperature to obtain a white to light yellow solid. The reported yield for this procedure is approximately 76%, with a purity of over 97%.^[5]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **2,5-Difluoro-4-nitrobenzoic acid**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,5-Difluoro-4-nitrobenzoic acid**.

Application in Drug Development: Quinolone Antibiotics

2,5-Difluoro-4-nitrobenzoic acid is a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs).^[1] Its fluorinated and nitrated aromatic structure makes it a versatile precursor for complex molecules.^[4] A prominent application is in the development of quinolone antibiotics, a class of broad-spectrum antibacterial agents.^[2] The fluoroquinolones, a subset of this class, are particularly important in treating a wide range of bacterial infections.

Mechanism of Action of Quinolone Antibiotics

Quinolone antibiotics do not have a signaling pathway in the traditional sense of interacting with cell surface receptors and initiating a cascade. Instead, they act directly on intracellular targets to disrupt critical bacterial processes. Their primary targets are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.^{[6][7]}

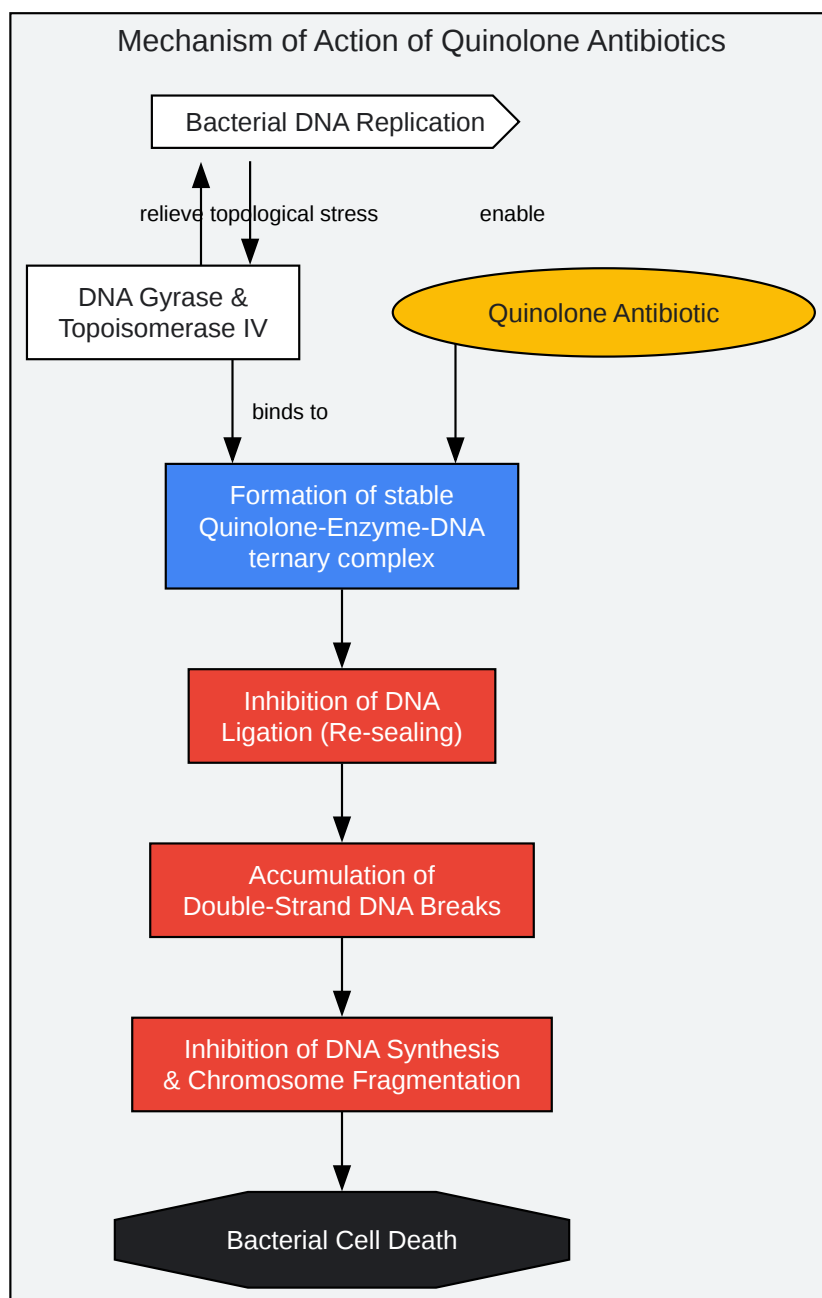
These enzymes are crucial for bacterial survival as they manage the topology of the bacterial chromosome, which is necessary for DNA replication, transcription, and repair.^{[6][8]}

- DNA Gyrase is the primary target in many Gram-negative bacteria and is responsible for introducing negative supercoils into the DNA, which helps in unwinding the DNA during replication.[\[9\]](#)
- Topoisomerase IV is the main target in many Gram-positive bacteria and is responsible for decatenating (unlinking) the daughter chromosomes after replication.[\[10\]](#)

Quinolones function by binding to these enzymes and the bacterial DNA, forming a ternary complex.[\[10\]](#) This complex traps the enzyme in a state where it has cleaved the DNA but cannot reseal the break.[\[11\]](#) The accumulation of these stable cleavage complexes leads to the fragmentation of the bacterial chromosome, which in turn triggers the SOS response and ultimately leads to bacterial cell death.[\[10\]](#)[\[12\]](#) Because eukaryotic cells do not possess DNA gyrase or topoisomerase IV, these antibiotics are selectively toxic to bacteria.[\[13\]](#)

Quinolone Mechanism of Action Diagram

The following diagram illustrates the mechanism of action of quinolone antibiotics on bacterial DNA replication.



[Click to download full resolution via product page](#)

Caption: Mechanism of action for quinolone antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,5-Difluoro-4-nitrobenzoic acid | C₇H₃F₂NO₄ | CID 246375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 2,5-Difluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA gyrase and topoisomerase IV: biochemical activities, physiological roles during chromosome replication, and drug sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA gyrase - Wikipedia [en.wikipedia.org]
- 10. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [2,5-Difluoro-4-nitrobenzoic acid molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040929#2-5-difluoro-4-nitrobenzoic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com